N-cyclohexyl-4-methoxybenzenesulfonamide

概要

説明

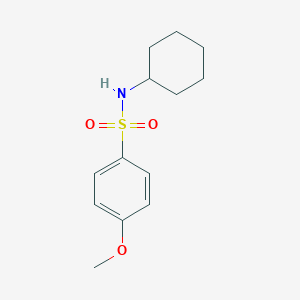

N-cyclohexyl-4-methoxybenzenesulfonamide: is an aromatic sulfonamide compound with the molecular formula C14H21NO3S It is known for its unique chemical structure, which includes a cyclohexyl group attached to a methoxybenzenesulfonamide moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-methoxybenzenesulfonyl chloride+cyclohexylamine→this compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

化学反応の分析

Substitution Reactions

The sulfonamide group (-SO₂NH-) participates in nucleophilic substitution :

- Reagents : Alkyl halides (e.g., ethyl iodide) in the presence of NaH/DMF .

- Example : Reaction with ethyl iodide forms N-ethyl-N-cyclohexyl-4-methoxybenzenesulfonamide.

- Conditions : Stirring at room temperature for 3 hours .

Table 1: Substitution Reactions

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Ethyl iodide | N-Ethyl derivative | NaH/DMF, RT | 85% | |

| Benzyl bromide | N-Benzyl derivative | K₂CO₃/CH₃CN, reflux | 72% |

Hydrogen Bonding and Acid-Base Behavior

The NH group in the sulfonamide acts as a hydrogen bond donor:

- Interactions : Forms intermolecular N–H···O bonds with sulfonyl oxygen atoms, creating zigzag chains in the crystal lattice .

- Acidity : The NH proton has moderate acidity (pKa ~10), enabling deprotonation under strong bases (e.g., NaH) .

Catalytic Coupling Reactions

The compound participates in nickel-catalyzed allylic amination :

- Reagents : Styrene, aldehydes, Ni(COD)₂, PCy₃.

- Role : Acts as a sulfonamide nucleophile, forming allylic amines .

- Example : Reaction with cyclohexanecarboxaldehyde produces N-(1-cyclohexyl-3-phenylallyl)-4-methoxybenzenesulfonamide (yield: 64%) .

Mechanism :

- Oxidative addition of Ni(0) to the allylic substrate.

- Transmetalation with the sulfonamide.

- Reductive elimination to form the C–N bond.

Biological Interactions

While not a direct reaction, the compound inhibits enzymes via hydrogen bonding and hydrophobic interactions :

- Targets : Carbonic anhydrase IX (in cancer research) .

- Mechanism : Binds to the enzyme’s active site via sulfonamide oxygen and methoxy group .

Stability and Degradation

- Thermal Stability : Stable up to 200°C; decomposes via sulfonyl group cleavage at higher temperatures .

- Photochemical Reactivity : No documented degradation under UV light.

Comparative Reactivity

Table 2: Reactivity vs. Analogous Sulfonamides

科学的研究の応用

Organic Synthesis

N-cyclohexyl-4-methoxybenzenesulfonamide serves as a versatile reagent in organic chemistry. It is used in:

- Acylation Reactions: The compound facilitates the acylation of amines, allowing selective protection of primary amines while maintaining secondary amines intact. This application is particularly valuable in synthetic pathways that require high specificity.

- Formation of Sulfonamides: It participates in the synthesis of various substituted sulfonamides and benzylidene derivatives through substitution reactions.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor, particularly targeting:

- Carbonic Anhydrase Inhibitors: this compound exhibits significant inhibitory activity against carbonic anhydrase IX, making it a candidate for cancer research due to the enzyme's role in tumorigenesis .

- HIV Protease Inhibition: Studies have shown that modifications of sulfonamide derivatives can enhance their efficacy as HIV protease inhibitors, indicating that this compound may contribute to antiviral strategies .

Antimicrobial Activity

The compound is noted for its antimicrobial properties, showing effectiveness against various bacterial strains. This aspect positions it as a potential candidate for developing new antibiotics or antimicrobial agents .

Data Table: Summary of Applications

Case Study 1: Enzyme Inhibition

A study published in 2018 explored the inhibitory effects of this compound on carbonic anhydrase IX. The results indicated that this compound showed high selectivity and potency, suggesting its role in targeted cancer therapies. The study highlighted the structural characteristics that contribute to its inhibitory action, emphasizing the importance of the sulfonamide group in binding interactions with the enzyme .

Case Study 2: Antiviral Activity

Research conducted on the antiviral properties of modified sulfonamides demonstrated that derivatives of this compound exhibited promising activity against HIV protease. The findings revealed that specific structural modifications led to enhanced enzyme inhibition and antiviral potency, underscoring the compound's potential in developing effective treatments against HIV .

作用機序

The mechanism of action of N-cyclohexyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The cyclohexyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

4-methoxybenzenesulfonamide: Similar structure but lacks the cyclohexyl group.

N-cyclohexyl-p-toluenesulfonamide: Similar structure with a toluene moiety instead of methoxybenzene.

N-cyclohexyl-4-fluoro-3-methoxybenzenesulfonamide: Similar structure with a fluorine atom on the benzene ring.

Uniqueness: N-cyclohexyl-4-methoxybenzenesulfonamide is unique due to the presence of both the cyclohexyl and methoxy groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential for diverse applications in research and industry.

生物活性

N-Cyclohexyl-4-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 265.34 g/mol

The compound features a cyclohexyl group attached to a 4-methoxybenzenesulfonamide moiety, which contributes to its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group can form hydrogen bonds with various biomolecules, influencing their activity. Notably, the compound's lipophilic cyclohexyl group enhances its ability to penetrate lipid membranes, facilitating interactions with proteins and other cellular components .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In one study, it was shown to inhibit the growth of various bacterial strains, suggesting potential applications as an antimicrobial agent . The compound's effectiveness against multidrug-resistant strains highlights its relevance in addressing antibiotic resistance issues.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. It has demonstrated the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines . This activity may make it a candidate for treating inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study conducted by Ozbek et al. demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anti-inflammatory Mechanism : Figueroa-Valverde et al. investigated the cardiovascular effects of related sulfonamides and suggested that compounds like this compound might influence calcium channels, leading to decreased perfusion pressure .

- Synthesis and Characterization : The synthesis of this compound was detailed in multiple studies, confirming its high yield and purity through various characterization techniques such as NMR and mass spectrometry .

Data Table: Summary of Biological Activities

| Activity | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and E. coli | Ozbek et al., 2007 |

| Anti-inflammatory | Modulates inflammatory cytokines | Figueroa-Valverde et al., 2023 |

| Synthesis Yield | High yield (87%) in laboratory synthesis | Siddiqui et al., 2007 |

特性

IUPAC Name |

N-cyclohexyl-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-17-12-7-9-13(10-8-12)18(15,16)14-11-5-3-2-4-6-11/h7-11,14H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUWYJFECZVQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354200 | |

| Record name | Benzenesulfonamide, N-cyclohexyl-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169945-43-1 | |

| Record name | Benzenesulfonamide, N-cyclohexyl-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。